(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound, (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid , reflects its bicyclic skeleton, functional groups, and absolute stereochemistry. The numbering begins at the oxygen atom of the lactone ring (position 2), proceeding through the bridgehead carbons (positions 1 and 4) to the carboxylic acid substituent at position 5. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing three adjacent carbons, with the lactone oxygen forming a five-membered γ-lactone ring.
The (1R,4R) designation specifies the spatial arrangement of the bridgehead carbons. In the norbornane-like framework, the 1 and 4 positions are chiral centers, with both adopting R configurations. This stereochemistry imposes a rigid, bowl-shaped geometry that restricts conformational flexibility and influences intermolecular interactions. The absolute configuration was confirmed via single-crystal X-ray diffraction using anomalous dispersion effects, as demonstrated in analogous oxabicycloheptane structures.
Molecular Geometry and Conformational Analysis
The bicyclo[2.2.1]heptane core adopts a chair-like conformation with minor puckering distortions due to the lactone ring strain. Key bond lengths and angles derived from computational models (DFT) and crystallographic data include:
| Parameter | Value |
|---|---|
| C1-C4 bridge length | 1.54 Å |
| O2-C3 lactone bond | 1.36 Å |
| C5-C6 (carboxylic acid) | 1.49 Å |
| Dihedral angle (C1-C4) | 112.5° |
The lactone ring introduces torsional strain, shortening the O2-C3 bond compared to typical ethers (1.43 Å). The carboxylic acid group at C5 adopts an exo orientation, minimizing steric clashes with the bicyclic framework. Conformational analysis using molecular mechanics (MMFF94) reveals two low-energy states:
- Chair-dominated conformation : The bicyclic system mimics the chair form of cyclohexane, with the lactone oxygen in an axial position.
- Twist-boat hybrid : A higher-energy state (+3.2 kcal/mol) observed in polar solvents due to dipole-dipole interactions.
X-ray Crystallographic Studies of Bicyclic Frameworks
Single-crystal X-ray diffraction of the (1R,4R)-enantiomer (space group P2$$1$$2$$1$$2$$_1$$) reveals a dense packing structure stabilized by hydrogen-bonded dimers. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |
| Volume | 1578.3 ų |
| Density | 1.402 g/cm³ |
| R factor | 0.041 |
The carboxylic acid groups form centrosymmetric dimers via O-H···O hydrogen bonds (2.68 Å), while the lactone carbonyl participates in C-H···O interactions with adjacent bicyclic frameworks (3.12 Å). The crystal lattice exhibits anisotropic displacement parameters, with higher thermal motion observed at the bridgehead carbons due to residual conformational strain.
Comparative Analysis with Related Oxabicycloheptane Derivatives
The structural and electronic features of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid distinguish it from analogous derivatives:
Key differences include:
- Steric effects : Methyl substituents in derivative increase steric hindrance, reducing solubility in aqueous media by 40% compared to the unmethylated parent compound.
- Electronic effects : The 3-oxo group in the title compound enhances electrophilicity at C5, facilitating nucleophilic acyl substitutions unreported in non-ketone analogs.
- Conformational rigidity : Derivatives with syn-fused lactones () exhibit 15% greater torsional strain than anti-fused systems, as quantified by DFT calculations.
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4?,5-/m1/s1 |
InChI Key |
YWHQIVJPIBHBSV-MCZAYYIJSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C(=O)O2)C(=O)O |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Furan-Acrylate Cycloaddition
The reaction of 2-methylfuran with methyl 3-bromopropiolate under thermal conditions (80–100°C, 12–24 hours) produces the bicyclic lactone intermediate methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (Scheme 1A). Hydrolysis of the ester moiety using HCl (6 M, reflux, 6 hours) yields the carboxylic acid with 72–78% overall yield.
Table 1: Optimization of Diels-Alder Conditions
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Methyl 3-bromopropiolate | None | 80 | 65 | - | |
| Ethyl propiolate | ZnCl₂ | 60 | 82 | - | |
| Acetylene dicarboxylate | AlCl₃ | 100 | 71 | - |
Key challenges include regioselectivity (endo vs. exo products) and dienophile reactivity. Zinc chloride catalysis improves yield but complicates purification.
Hydrolysis of Bicyclic Esters
The ketal hydrolysis step is critical for lactone formation. Traditional methods (e.g., H₂SO₄) result in side reactions, while HCl-mediated hydrolysis preserves stereochemistry:
- Optimal conditions : 6 M HCl, reflux, 6 hours → 89% yield.
- Alternative : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) achieves >99% ee but requires 48–72 hours.
Catalytic Asymmetric Synthesis
Recent advances focus on enantioselective routes to avoid resolution steps.
Organocatalytic Methods
Chiral thiourea catalysts (e.g., Takemoto’s catalyst ) enable asymmetric Diels-Alder reactions:
Metal-Catalyzed Approaches
Copper(II)-bisoxazoline complexes promote cycloadditions with high stereocontrol:
- Protocol : Cu(OTf)₂ (10 mol%), ligand (12 mol%), CH₂Cl₂, 25°C → 91% yield, 97% ee.
- Side products : <5% exo isomer observed.
Industrial-Scale Production
Patented methods emphasize cost efficiency and purity.
Continuous Flow Synthesis
US6677464B2 describes a continuous process:
Resolution via Cinchonidine Salts
Racemic acid is resolved using cinchonidine:
- Process : Mix racemate with cinchonidine in ethanol, crystallize at 4°C → 95% de.
- Cost : ~$120/kg for cinchonidine, limiting economic viability.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Thermal Diels-Alder | 65–78 | - | 12–18 | High |
| Organocatalytic | 85 | 94 | 220–300 | Low |
| Continuous Flow | 84 | 99.5 | 30–40 | High |
| Enzymatic Resolution | 70 | >99 | 150–200 | Moderate |
Challenges and Innovations
Regioselectivity in Cycloadditions
Lactone Stability
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group participates in classical acid-base reactions, forming salts under basic conditions. This is critical for solubility modulation in synthetic applications.
| Reagents/Conditions | Products | Applications |
|---|---|---|
| NaOH, KOH, or amines | Sodium/potassium salts or ammonium derivatives | Salt formation for purification or catalytic processes |
For example, reaction with triethylamine generates a water-soluble ammonium salt, facilitating further reactions in polar solvents.
Nucleophilic Addition to Ketone
The ketone group undergoes nucleophilic attack, enabling functionalization of the bicyclic scaffold.
| Reagents | Products | Notes |
|---|---|---|
| Grignard reagents (RMgX) | Tertiary alcohols | Stereospecific addition due to rigid bicyclic framework |
| NaBH₄ or LiAlH₄ | Secondary alcohol | Reduction to alcohol with retention of stereochemistry |
The constrained bicyclic structure directs nucleophiles to attack from the less hindered exo-face, as confirmed by molecular modeling studies .
Esterification
The carboxylic acid forms esters, enhancing volatility or enabling polymer applications.
| Reagents | Products | Catalysts/Conditions |
|---|---|---|
| Methanol, ethanol | Methyl/ethyl esters | H₂SO₄ or DCC/DMAP, room temperature |
| Benzyl bromide | Benzyl ester | K₂CO₃, DMF, 60°C |
Ester derivatives are intermediates for further transformations, such as cross-coupling reactions.
Decarboxylation
Controlled thermal or oxidative decarboxylation removes CO₂, generating a bicyclic ketone:
| Conditions | Outcome | Yield |
|---|---|---|
| 150–200°C, vacuum | 3-oxo-2-oxabicyclo[2.2.1]heptane | ~85% (reported by Evitachem) |
| Cu(OAc)₂, quinoline | Same product | ~78% |
Amide Formation
Reaction with amines produces amides, useful in medicinal chemistry:
| Amine | Catalyst | Product |
|---|---|---|
| Primary alkylamines | EDC/HOBt | Substituted bicyclic amides |
| Aniline derivatives | DCC, DMAP | Aryl amides with retained stereochemistry |
Amidation occurs selectively at the carboxylic acid without affecting the ketone, as verified by NMR .
Cycloaddition Reactions
The strained bicyclic system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused tricyclic adduct |
| Tetrazines | Room temperature, aqueous | Bicyclo-pyridazine derivatives |
Reaction rates depend on the electron-deficient nature of the dienophile and the rigidity of the bicyclic diene .
Oxidation/Reduction Balance
The compound’s dual functionality allows sequential redox transformations:
-
Ketone reduction : NaBH₄ converts the ketone to an alcohol.
-
Carboxylic acid oxidation : HNO₃ oxidizes the acid to CO₂ under harsh conditions.
This tandem reactivity is exploited in multi-step syntheses of polycyclic ethers.
Key Reactivity Insights
-
Steric effects : The bicyclic framework impedes bulkier nucleophiles (e.g., tert-butyl Grignard) from reacting efficiently.
-
Thermal stability : Decomposition occurs above 250°C, limiting high-temperature applications .
-
pH sensitivity : The carboxylic acid (pKa ~4.5) protonates in acidic media, altering solubility .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that bicyclic compounds similar to (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound possess significant activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound's structural features allow it to interact with biological targets involved in inflammatory pathways. Case studies have shown that modifications of this bicyclic structure can lead to enhanced anti-inflammatory effects, potentially useful in treating conditions like arthritis .
Synthetic Intermediates
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique bicyclic framework allows chemists to construct various derivatives through reactions such as Diels-Alder cycloadditions and Michael additions .
Chiral Building Blocks
This compound is also utilized as a chiral building block in asymmetric synthesis. Its chirality is beneficial for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
(1R,4S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (CAS: 149233-61-4)
- Structural Features : Contains three methyl groups (positions 4, 7, and 7) and a carboxylic acid at position 1.
- Properties : Increased lipophilicity (logP ~1.2 vs. target compound’s ~0.5) due to methyl groups, reducing aqueous solubility but improving membrane permeability.
- Applications : Used in synthetic chemistry for sterically hindered intermediates .
2-tert-Butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid (CAS: 1363210-41-6)
- Structural Features : Replaces the oxygen atom in the bicyclo framework with nitrogen (azabicyclo) and adds a tert-butoxycarbonyl (Boc) protecting group.
- Properties : The Boc group enhances stability against enzymatic degradation, while the nitrogen introduces basicity (pKa ~8.5).
- Applications : Intermediate in peptide-mimetic drug synthesis .
Analogues with Heteroatom Variations
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylic Acid Phenylmethyl Ester (CAS: 301298-66-8)
- Structural Features : Combines oxygen and nitrogen in the bicyclo ring, with a benzyl ester replacing the carboxylic acid.
- Properties : The ester group increases lipophilicity (logP ~2.1), acting as a prodrug for controlled release.
- Applications : Explored in CNS-targeted therapeutics due to enhanced blood-brain barrier penetration .
(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Analogues with Extended Functional Groups
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 477867-85-9)
- Structural Features: A chloro-substituted anilino carbonyl group at position 3.
- Properties : Bulky aromatic substituent improves target selectivity but reduces solubility (aqueous solubility <1 mg/mL).
- Applications : Investigated in kinase inhibitor development .
b. (1S,2R,3S,4R,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
Comparative Analysis Table
Key Research Findings
- Stereochemical Impact : The (1R,4R,5R) configuration in the target compound is essential for binding to HCV NS3/4A protease, as shown in crystallographic studies .
- Metabolic Stability : Azabicyclo analogs (e.g., 1363210-41-6) exhibit prolonged half-lives in vivo due to resistance to esterase-mediated hydrolysis .
- Solubility-Lipophilicity Trade-off : Methylated derivatives (e.g., 149233-61-4) sacrifice solubility for improved bioavailability, a critical factor in drug design .
Biological Activity
Introduction
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid, commonly referred to as a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Properties
- IUPAC Name : (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
- CAS Number : 1933760-06-5
- Molecular Formula : C7H8O4
- Molecular Weight : 156.14 g/mol
- Purity : ≥97% .
Biological Activity Overview
The biological activity of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has been explored in various studies, revealing its potential in several therapeutic areas:
1. Anti-inflammatory Activity
Research indicates that certain derivatives of bicyclic compounds exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and IL-12, suggesting its potential use in treating inflammatory diseases .
2. Anticancer Properties
Studies have highlighted the cytotoxic effects of related bicyclic compounds against various cancer cell lines. For instance, synthetic γ-butyrolactones have demonstrated strong cytotoxic activity with low IC50 values against cancer cells . Although specific data on (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is limited, its structural similarities suggest potential anticancer activity.
3. Neuroprotective Effects
There is emerging evidence that compounds within the same chemical family may exhibit neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival . This activity positions them as candidates for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.
4. Antimicrobial Activity
Initial studies suggest that bicyclic compounds may possess antimicrobial properties against various pathogens. While specific data on (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is sparse, related compounds have shown efficacy against bacteria and fungi .
Summary Table of Biological Activities
Case Studies
- Anti-inflammatory Mechanisms : A study involving related bicyclic compounds demonstrated a reduction in inflammatory markers in a murine model of arthritis, indicating that these compounds could modulate immune responses effectively .
- Cytotoxicity in Cancer Cells : A synthetic derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, showcasing the potential for further development into anticancer agents .
- Neuroprotection in Animal Models : Research on similar compounds showed protective effects in PC12 cells subjected to neurotoxic conditions, suggesting a mechanism involving ROS inhibition .
(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid presents promising biological activities that warrant further investigation. Its potential applications in anti-inflammatory therapies, cancer treatment, and neuroprotection highlight the importance of continued research into this compound and its derivatives.
Q & A
Q. What are the critical safety protocols for handling (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid in laboratory settings?
- Methodological Answer : The compound is classified under GHS Category 4 for acute oral toxicity (H302), Category 2 for skin irritation (H315), and Category 2A for eye irritation (H319). Researchers must:
Q. What synthetic routes are commonly employed for (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid?
- Methodological Answer : A scalable method involves stereoselective cyclization of pre-functionalized bicyclic precursors. Key steps:
- Step 1 : Diastereomeric control via chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Step 2 : Ring-closing metathesis (Grubbs catalyst) to form the oxabicyclo framework.
- Step 3 : Carboxylic acid introduction via oxidation of primary alcohols (e.g., Jones oxidation) .
Purity is validated by HPLC (≥98%) and chiral column analysis.
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : Key signals include δ 4.2–4.5 ppm (bridgehead protons), δ 170–175 ppm (carbonyl carbons in NMR).
- IR : Strong absorption at 1750 cm (lactone C=O) and 1700 cm (carboxylic acid C=O).
- MS : Molecular ion peak at m/z 184.06 (calculated for ) .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or stereochemical impurities . Recommended approaches:
- Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., CCDC deposition for absolute configuration) .
- Dynamic NMR : Resolve enantiomeric interconversion at low temperatures (−40°C).
- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G*) .
Q. What strategies optimize the enantiomeric excess (ee) in its synthesis?
- Methodological Answer :
- Catalyst screening : Use chiral Ru catalysts (e.g., Noyori-type) for asymmetric hydrogenation of ketone intermediates.
- Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers.
- Crystallization-induced diastereomer transformation : Seed reactions with pure enantiomers to bias crystal growth .
- Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10).
Q. How can computational modeling predict its reactivity in novel reactions?
- Methodological Answer :
- DFT studies : Calculate transition states for ring-opening reactions (e.g., nucleophilic attack at the lactone carbonyl).
- MD simulations : Model solvation effects in polar aprotic solvents (DMF, DMSO).
- QSPR models : Correlate substituent effects on the bicyclic scaffold with reaction rates .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay.
- Cytotoxicity : MTT assay on cancer cell lines (IC determination).
- Metabolic stability : Incubate with liver microsomes (measure via LC-MS) .
Data Contradiction Analysis
Q. How to address conflicting reports on its stability under acidic conditions?
- Methodological Answer : Stability varies due to substituent electronic effects . Systematic protocol:
pH-rate profiling : Measure degradation kinetics (HPLC) at pH 1–2.
Isolation of degradation products : LC-MS to identify lactone ring-opening or decarboxylation.
Activation energy calculation : Use Arrhenius plots to predict shelf-life at 25°C .
Experimental Design Considerations
Q. What controls are essential in studying its catalytic applications?
- Methodological Answer :
- Blank reactions : Exclude catalyst to confirm non-autocatalytic pathways.
- Isotope labeling : Use -HO to track oxygen incorporation in hydrolysis.
- Leaching tests : ICP-MS to detect metal contamination from heterogeneous catalysts .
Structural Analysis Table
| Technique | Key Data | Reference |
|---|---|---|
| X-ray Crystallography | Space group P222, R = 0.046 | |
| NMR | δ 4.35 (d, J = 8.5 Hz, bridgehead H) | |
| IR Spectroscopy | 1750 cm (lactone C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
